molecular formula C₃₄H₃₄O₆ B1140016 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose CAS No. 57783-80-9

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose

Cat. No.: B1140016
CAS No.: 57783-80-9
M. Wt: 538.63
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is a significant compound in the biomedical sector, playing a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions. This compound possesses an extraordinary configuration, exhibiting exceptional promise in the realm of potential antiviral and antitumor therapeutics.

Biochemical Analysis

Biochemical Properties

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose plays a pivotal role in biochemical reactions, particularly in the production of pharmaceuticals aimed at treating specific afflictions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for nucleophilic addition reactions, which are crucial in the synthesis of glycosyl donors . The nature of these interactions often involves the formation of glycosidic bonds, which are essential in the construction of complex carbohydrates and glycoconjugates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, the compound may inhibit certain glycosidases, thereby preventing the breakdown of glycosidic bonds and altering the metabolic pathways of carbohydrates . Additionally, changes in gene expression induced by this compound can result in the upregulation or downregulation of specific proteins involved in cellular metabolism and signaling.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are essential for the synthesis and breakdown of glycosidic bonds . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is typically synthesized through a series of protection and deprotection steps involving benzylation and benzylidene acetal formationThe reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions to maintain product purity and yield. The process is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).

    Reduction: LiAlH4 in ether or THF.

    Substitution: Benzyl chloride, sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include benzylated derivatives, aldehydes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is extensively utilized in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and as a probe for glycosylation processes.

    Medicine: Potential antiviral and antitumor agent, used in the development of therapeutic drugs.

    Industry: In the production of pharmaceuticals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.

    1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another derivative of galactopyranose with acetyl groups instead of benzyl groups.

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar acetylated compound but with a different sugar configuration.

Uniqueness

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is unique due to its specific benzylidene acetal protection, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

IUPAC Name

(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-JYYQWNAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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